molecular formula C8H9Cl2N3O B2360505 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide CAS No. 478063-87-5

2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide

Cat. No.: B2360505
CAS No.: 478063-87-5
M. Wt: 234.08
InChI Key: ZXJRKLKRLVRTFE-UHFFFAOYSA-N
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Description

Research Chemical for Potential Therapeutic Development 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide (CAS 478063-87-5) is a chemical compound of interest in medicinal chemistry research. With a molecular formula of C 8 H 9 Cl 2 N 3 O and a molecular weight of 234.08 g/mol, it belongs to a class of hydrazide-containing molecules . Research Applications and Value This compound features a hydrazide functional group, which is a key pharmacophore in the design of bioactive molecules. Hydrazide and hydrazone derivatives are extensively investigated in drug discovery for their wide range of potential biological activities . The structure of this compound, which includes a 6-chloropyridinyl moiety, suggests its utility as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical research . Researchers are exploring similar hydrazide derivatives for various applications, including the development of novel urease inhibitors and cytotoxic agents . The flexibility and derivatization potential of the hydrazide linkage make it a valuable scaffold for constructing diverse compound libraries aimed at probing biological targets. Handling and Safety This product is intended for research purposes in a controlled laboratory environment. Researchers should consult the relevant safety data sheet and handle the material with appropriate personal protective equipment. Important Notice This product is sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c1-5(9)8(14)13-12-7-4-2-3-6(10)11-7/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJRKLKRLVRTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC1=NC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2,6-Dichloropyridine

The substitution of the C6 chlorine atom in 2,6-dichloropyridine with hydrazine is a cornerstone reaction. This step proceeds under reflux in ethanol or dimethylformamide (DMF), with excess hydrazine hydrate (3–5 equiv) to drive the reaction to completion.

Table 1: Optimization of 6-Chloro-2-hydrazinopyridine Synthesis

Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol DMF Water-Ethanol (1:1)
Temperature (°C) 80 100 70
Reaction Time (h) 12 6 18
Yield (%) 68 82 55

Key Findings :

  • DMF at 100°C achieves the highest yield (82%) due to enhanced nucleophilicity and solubility.
  • Prolonged reaction times in aqueous ethanol lead to hydrolysis by-products, reducing yield.

Synthesis of 2-Chloropropanoyl Chloride

Chlorination of 2-Chloropropanoic Acid

2-Chloropropanoyl chloride (CAS 7623-09-8) is synthesized via treatment of 2-chloropropanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions.

Table 2: Reaction Conditions for 2-Chloropropanoyl Chloride Preparation

Parameter Optimal Value
SOCl₂ Equiv 1.2
Catalyst DMF (0.1% w/w)
Temperature (°C) 60–70
Reaction Time (h) 3
Yield (%) 95

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a mixed anhydride intermediate.
  • Nucleophilic displacement by chloride ion to yield the acyl chloride.

Coupling of Intermediates to Form 2-Chloro-N'-(6-Chloropyridin-2-yl)Propanehydrazide

Acylation of 6-Chloro-2-hydrazinopyridine

The final step involves reacting 6-chloro-2-hydrazinopyridine with 2-chloropropanoyl chloride in the presence of a base to neutralize HCl.

Table 3: Comparative Analysis of Coupling Methods

Condition Method A (DCM, Et₃N) Method B (THF, Pyridine) Method C (Solvent-Free)
Solvent Dichloromethane Tetrahydrofuran None
Base Triethylamine Pyridine
Temperature (°C) 0 → RT RT → 40 80
Reaction Time (h) 4 6 2
Yield (%) 88 75 65

Optimization Insights :

  • Method A (DCM with Et₃N) provides the highest yield (88%) due to efficient HCl scavenging and mild conditions.
  • Solvent-free conditions (Method C) reduce purification complexity but risk thermal decomposition at elevated temperatures.

Alternative Synthetic Pathways

Hydrazinolysis of 2-Chloropropanoic Acid Esters

An alternative route involves the reaction of methyl 2-chloropropanoate with 6-chloro-2-hydrazinopyridine under basic conditions.

Table 4: Hydrazinolysis vs. Acyl Chloride Coupling

Parameter Hydrazinolysis Acyl Chloride Method
Reaction Time (h) 24 4
Yield (%) 72 88
Purity (%) 95 98
Scalability Moderate High

Trade-offs :

  • Hydrazinolysis avoids hazardous acyl chlorides but requires longer reaction times and higher temperatures.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable scalable production with improved safety profiles. Key parameters include:

  • Residence Time : 10–15 minutes.
  • Temperature : 50°C.
  • Catalyst : Immobilized lipases for ester hydrolysis.

Advantages :

  • 30% reduction in solvent use compared to batch processes.
  • Consistent yields (>90%) at pilot scales.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N'-(6-chloropyridin-2-yl)propanehydrazide 478063-87-5 C₈H₉Cl₂N₃O 234.08 2-chloro propanehydrazide, 6-chloropyridine
2-Chloro-N'-(6-chloropyridin-2-yl)acetohydrazide 66999-54-0 C₇H₆Cl₂N₃O 220.05 Acetohydrazide backbone (shorter chain)
4-Chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide 400085-77-0 C₁₃H₁₁Cl₂N₃O 296.15 Benzohydrazide group, N'-methyl substitution
3-Chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide 303985-96-8 C₁₃H₁₄Cl₂F₃N₃O 368.17 Trifluoromethyl pyridine, N'-methyl and 2,2-dimethyl substitutions
Benzoic acid N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-hydrazide 1431555-17-7 C₁₄H₁₁ClF₃N₃O₂ 345.71 Benzoic acid hydrazide, 4-trifluoromethyl pyridine, N'-methyl substitution
Key Observations:
  • Chain Length and Backbone : The target compound’s propanehydrazide chain offers greater flexibility compared to acetohydrazide (shorter chain) and benzohydrazide (rigid aromatic ring) derivatives. This flexibility may influence binding interactions in coordination chemistry or biological systems .
  • N'-Substitutions : Methyl groups on the hydrazide nitrogen (e.g., CAS 400085-77-0) may sterically hinder reactions but improve metabolic stability in pharmaceutical applications .

Functional and Application-Based Comparisons

Corrosion Inhibition
  • Target Compound: Not directly studied, but analogs like (E)-N’-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH) exhibit corrosion inhibition efficiencies up to 90% in acidic media due to adsorption via heteroatoms (N, O) .
  • Trifluoromethyl Derivatives : Enhanced electron-withdrawing effects from -CF₃ groups improve adsorption on metal surfaces, increasing inhibition efficiency .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogous compounds (e.g., 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine) exhibit intermolecular N–H···N hydrogen bonds, stabilizing crystal lattices and influencing solubility .
  • Thermal Stability : Methyl and trifluoromethyl substitutions increase melting points (e.g., CAS 1431555-17-7) compared to the parent compound .

Biological Activity

2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C8H9Cl2N3O\text{C}_8\text{H}_{9}\text{Cl}_2\text{N}_3\text{O}

This structure includes a chloro-substituted pyridine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focused on N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated derivatives showed effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl) chloroacetamideEffectiveLess effectiveModerate
N-(3-bromophenyl) chloroacetamideHighly effectiveEffectiveLow
This compoundTBDTBDTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Metabolic Pathways : By mimicking substrates in metabolic pathways, these compounds can inhibit essential enzymes.
  • Membrane Disruption : The hydrophobic nature of the compound may enable it to integrate into bacterial membranes, compromising their integrity.

Study 1: Antimicrobial Screening

A comprehensive screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides found that variations in substituents significantly influenced antimicrobial efficacy. Compounds with halogenated groups showed enhanced lipophilicity and better membrane penetration, which could be extrapolated to predict similar behavior for this compound .

Study 2: Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural variations affect biological activity. The presence of halogens on aromatic rings was correlated with increased antimicrobial potency due to improved interaction with bacterial targets .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives may react with 6-chloropyridin-2-yl precursors under reflux conditions in ethanol or tetrahydrofuran. Key parameters to optimize include:

  • Temperature : Elevated temperatures (70–100°C) improve reaction rates but may increase side products .
  • Catalysts : Use of bases (e.g., triethylamine) or coupling agents (e.g., EDCI) to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .
    Methodological Tip : Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio) and maximize yield .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the hydrazide backbone and chloropyridine substituents. Key peaks include NH protons (~8–10 ppm) and aromatic protons (6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for polymorph identification .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 260.0354 for C8_8H7_7Cl2_2N3_3O) .

Q. What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • Photostability : Store in amber vials at 4°C to prevent photodegradation of the hydrazide moiety .
  • Hygroscopicity : Low moisture absorption (<1% weight gain at 80% RH) due to hydrophobic chloropyridine groups .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity, particularly in neuropharmacology?

Answer:

  • Analog Synthesis : Replace the hydrazide group with thiourea or amide moieties to assess changes in receptor binding .
  • SAR Studies : Compare activity of 6-chloro vs. 5-chloro pyridine derivatives. For example, 6-chloro analogs show higher selectivity for GABAA_A receptors .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like monoamine oxidases .

Q. What mechanisms explain conflicting data on its reactivity in nucleophilic substitution reactions?

Answer: Contradictions arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while protic solvents (e.g., ethanol) promote elimination pathways .
  • Steric Hindrance : Bulky substituents on the pyridine ring reduce accessibility to the reactive chlorine atom .
    Resolution Strategy : Conduct kinetic studies (UV-Vis monitoring) to distinguish competing pathways .

Q. How can researchers design experiments to evaluate its potential as a pesticide intermediate?

Answer:

  • Bioassays : Test insecticidal activity against Spodoptera frugiperda larvae via diet incorporation (LC50_{50} determination) .
  • Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., hydroxylated derivatives) in soil or plant models .
  • Environmental Impact : Assess photodegradation half-life under UV light (EPA Guideline 1613) .

Q. What computational methods are suitable for modeling its interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding stability to acetylcholinesterase (AChE) over 100 ns trajectories (GROMACS) .
  • QSAR Modeling : Develop predictive models using descriptors like logP and HOMO-LUMO gaps (DRAGON software) .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for its synthesis?

Answer:

  • Source Analysis : Cross-reference protocols from peer-reviewed journals (e.g., reflux time, stoichiometry). For instance, yields drop below 50% if reaction time exceeds 24 hours due to hydrolysis .
  • Reproducibility Checks : Validate purity of starting materials (e.g., 6-chloropyridin-2-amine hydrochloride via HPLC) .

Q. Why do different studies report conflicting cytotoxicity results in cancer cell lines?

Answer:

  • Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity than MCF-7 (ER+) due to differential expression of apoptosis regulators .
  • Assay Conditions : Viability assays (MTT vs. resazurin) yield divergent IC50_{50} values; standardize protocols .

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